2,3-Dihydro-1H-benzo(a)cyclopent(H)anthracene
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Overview
Description
5,6-Cyclopenteno-1,2-benzanthracene is a member of phenanthrenes.
Scientific Research Applications
Synthesis and Structure-Mutagenicity Relationship
A study by Marrocchi et al. (2001) explored the synthesis of various benzo-annulated cyclopentaphenanthrenes, including 2,3-dihydro-1H-cyclopenta[a]chrysene. They conducted a structure analysis using NMR spectroscopy and assessed the mutagenic activity of the compounds, providing insights into the effects of benzoannulation and carbonyl function on mutagenicity (Marrocchi, Minuti, Morozzi, & Taticchi, 2001).
Fluorescent Chemosensors for Aluminum Ion
In 2019, Shree et al. described the synthesis of anthracene-bearing imidazoles, which included a derivative of 2-(2-Aminophenyl)-1H-benzimidazole integrated with anthracene. These compounds were used as efficient chemosensors for detecting Al3+ ions in living cells (Shree, Sivaraman, Siva, & Chellappa, 2019).
Novel Polycyclic Aromatic Systems Synthesis
Sangaiah et al. (1983) synthesized various isomers of benz(a)anthracene containing a cyclopenta-fused ring, which are of interest for bioactivation studies due to their predicted high activity. This research provided valuable information on the formation of fused five-membered rings and their potential applications (Sangaiah, Gold, & Toney, 1983).
Homogeneous Hydrogenation of Arenes
Borowski et al. (2001) conducted a study on the reaction of benzene and related compounds with dihydrogen, using a complex that leads to various hydrogenated products, including tetrahydroanthracene. This research has implications for understanding the hydrogenation process of aromatic hydrocarbons (Borowski, Sabo-Etienne, & Chaudret, 2001).
Cycloproparene Series Studies
Cooney and Halton (1996) worked on the cycloproparene series, leading to the preparation of cyclopropa-fused dibenzodioxin. This study contributed to the understanding of unstable and acid-sensitive compounds in the cycloproparene series (Cooney & Halton, 1996).
Benzene-Based Polyorganodisulfide Cathode Materials
Deng et al. (2006) designed and synthesized benzene-based organodisulfides, including a compound related to tetrathia-anthracene, as cathode materials for lithium batteries. Their work highlights the potential of these compounds in high-energy battery applications (Deng et al., 2006).
properties
CAS RN |
7099-43-6 |
---|---|
Product Name |
2,3-Dihydro-1H-benzo(a)cyclopent(H)anthracene |
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
pentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene |
InChI |
InChI=1S/C21H16/c1-2-6-18-14(4-1)8-10-16-13-21-17(12-20(16)18)11-9-15-5-3-7-19(15)21/h1-2,4,6,8-13H,3,5,7H2 |
InChI Key |
UWKBDVGBSYVECO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CC2=C(C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Other CAS RN |
7099-43-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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